Benzene, 2-chloro-1-isothiocyanato-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-chloro-1-isothiocyanato-3-nitro-: is an aromatic compound with a benzene ring substituted with a chlorine atom, an isothiocyanate group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-chloro-1-isothiocyanato-3-nitro- typically involves multiple steps, starting from benzene. The introduction of the nitro group can be achieved through nitration using nitric acid and sulfuric acid. Chlorination can be performed using chlorine gas in the presence of a catalyst like iron(III) chloride. The isothiocyanate group can be introduced through a reaction with thiophosgene or by using a suitable isothiocyanate precursor .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The processes involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 2-chloro-1-isothiocyanato-3-nitro- can undergo nucleophilic aromatic substitution reactions, especially at positions activated by the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong nucleophiles in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Sulfonyl Derivatives: From the oxidation of the isothiocyanate group.
Scientific Research Applications
Chemistry: Benzene, 2-chloro-1-isothiocyanato-3-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its unique functional groups allow for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of Benzene, 2-chloro-1-isothiocyanato-3-nitro- involves its reactivity towards nucleophiles and electrophiles. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The isothiocyanate group can react with nucleophiles to form thiourea derivatives, which are biologically active .
Comparison with Similar Compounds
Benzene, 1-chloro-3-nitro-: Similar in structure but lacks the isothiocyanate group.
Benzene, isothiocyanato-: Lacks the nitro and chloro substituents.
Benzene, 1,3,5-trichloro-2-isothiocyanato-: Contains multiple chloro substituents and an isothiocyanate group.
Uniqueness: The presence of both electron-withdrawing (nitro) and electron-donating (isothiocyanate) groups allows for diverse chemical transformations and applications .
Properties
CAS No. |
77623-74-6 |
---|---|
Molecular Formula |
C7H3ClN2O2S |
Molecular Weight |
214.63 g/mol |
IUPAC Name |
2-chloro-1-isothiocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-5(9-4-13)2-1-3-6(7)10(11)12/h1-3H |
InChI Key |
HVUUJPVCZRTTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.